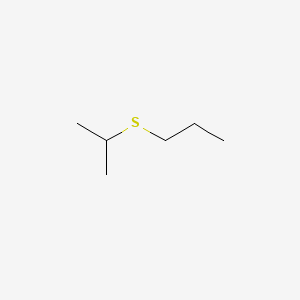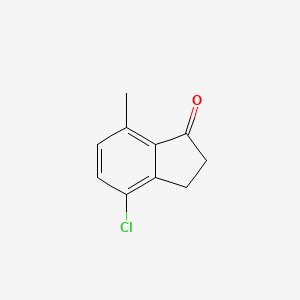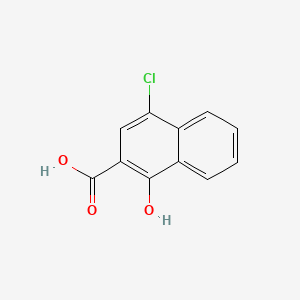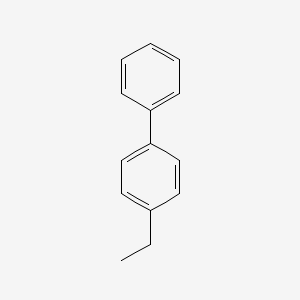
Dihydrocurcumenon
Übersicht
Beschreibung
Dihydrocurcumenone is a carabrane-type sesquiterpene that can be isolated from the plant Curcuma zedoaria . It is known for its vascular relaxation activity and has been studied for its potential therapeutic effects . The compound has a molecular formula of C15H24O2 and a molecular weight of 236.35 .
Wissenschaftliche Forschungsanwendungen
Dihydrocurcumenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene chemistry and for synthesizing other complex molecules.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
Target of Action
Dihydrocurcumenone, a natural product isolated from the plant Curcuma longa , primarily targets bacterial topoisomerase II and protein synthesis . It is thought to inhibit the activity of RNA polymerase . Additionally, Dihydrocurcumenone exhibits anti-inflammatory activities, which are believed to be due to the inhibition of NF-κB activation by inhibiting IKKβ kinase activity .
Mode of Action
The interaction of Dihydrocurcumenone with its targets leads to significant changes. By inhibiting bacterial topoisomerase II and protein synthesis, it disrupts the normal functioning of these processes . The inhibition of RNA polymerase activity prevents the transcription of DNA into RNA, thereby affecting protein synthesis . Furthermore, by inhibiting IKKβ kinase activity, Dihydrocurcumenone prevents the activation of NF-κB, a protein complex that plays a key role in regulating the immune response to infection .
Biochemical Pathways
The action of Dihydrocurcumenone affects several biochemical pathways. The inhibition of bacterial topoisomerase II and protein synthesis disrupts the normal cellular processes of bacteria . The inhibition of NF-κB activation affects the inflammatory response pathway, potentially reducing inflammation .
Result of Action
The molecular and cellular effects of Dihydrocurcumenone’s action include the disruption of bacterial cellular processes and the potential reduction of inflammation . By inhibiting bacterial topoisomerase II and protein synthesis, it can interfere with bacterial growth and proliferation . Its anti-inflammatory activities could potentially alleviate symptoms in conditions characterized by excessive inflammation .
Biochemische Analyse
Biochemical Properties
Dihydrocurcumenone plays a significant role in biochemical reactions, particularly in vascular relaxation. It has been shown to inhibit the high concentration of potassium-induced constriction of isolated rat aortic strips . This compound interacts with various enzymes and proteins, including those involved in vasorelaxation. The nature of these interactions involves the modulation of ion channels and the inhibition of smooth muscle contraction, which contributes to its vasorelaxant activity .
Cellular Effects
Dihydrocurcumenone exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, dihydrocurcumenone has been observed to affect the vascular smooth muscle cells by inhibiting their contraction, thereby promoting relaxation
Molecular Mechanism
The molecular mechanism of dihydrocurcumenone involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Dihydrocurcumenone binds to ion channels in vascular smooth muscle cells, inhibiting their activity and preventing muscle contraction . This binding interaction is crucial for its vasorelaxant effect. Furthermore, dihydrocurcumenone may influence the expression of genes related to inflammation and oxidative stress, contributing to its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dihydrocurcumenone can change over time. The stability and degradation of dihydrocurcumenone are important factors that influence its long-term effects on cellular function. Studies have shown that dihydrocurcumenone remains stable under specific storage conditions, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of dihydrocurcumenone vary with different dosages in animal models. At lower doses, dihydrocurcumenone exhibits significant vasorelaxant activity without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is essential to determine the optimal dosage range to maximize the therapeutic benefits of dihydrocurcumenone while minimizing any harmful effects.
Metabolic Pathways
Dihydrocurcumenone is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. As a sesquiterpene, dihydrocurcumenone undergoes metabolic transformations that may affect its bioavailability and efficacy . The specific enzymes and cofactors involved in these pathways are crucial for understanding the compound’s metabolic flux and its impact on metabolite levels.
Transport and Distribution
The transport and distribution of dihydrocurcumenone within cells and tissues are essential for its biological activity. Dihydrocurcumenone interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This interaction affects its localization and accumulation within specific tissues, influencing its overall therapeutic potential.
Subcellular Localization
Dihydrocurcumenone’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of dihydrocurcumenone is essential for elucidating its precise mechanism of action and optimizing its therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dihydrocurcumenone can be synthesized through various organic synthesis methods. One common approach involves the hydrogenation of curcumenone, which is another sesquiterpene found in Curcuma zedoaria . The hydrogenation process typically requires a catalyst such as palladium on carbon and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of dihydrocurcumenone often involves the extraction and purification from Curcuma zedoaria. The plant material is subjected to solvent extraction, followed by chromatographic techniques to isolate the compound . This method ensures the purity and quality of the compound for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dihydrocurcumenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxygenated derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon and hydrogen gas are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxygenated and reduced derivatives of dihydrocurcumenone, which can have different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Curcumenone: A sesquiterpene with similar structural features but different biological activities.
Curcumin: Another compound from Curcuma species, known for its anti-inflammatory and antioxidant properties.
Tetrahydrocurcumin: A hydrogenated derivative of curcumin with enhanced bioavailability and similar biological activities.
Uniqueness: Dihydrocurcumenone is unique due to its specific vascular relaxation activity and its ability to inhibit bacterial topoisomerase II and protein synthesis . Unlike curcumin, which is widely studied for its anti-inflammatory and antioxidant properties, dihydrocurcumenone has distinct applications in vascular biology and antibacterial research .
Eigenschaften
IUPAC Name |
(1S,6R,7R)-7-[(3S)-3-hydroxybutyl]-1-methyl-4-propan-2-ylidenebicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)11-7-13-12(6-5-10(3)16)15(13,4)8-14(11)17/h10,12-13,16H,5-8H2,1-4H3/t10-,12+,13+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZCUYXRSFWCJU-ZGFBFQLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C2C1(CC(=O)C(=C(C)C)C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC[C@@H]1[C@@H]2[C@]1(CC(=O)C(=C(C)C)C2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931611 | |
| Record name | 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142717-57-5 | |
| Record name | 4S-Dihydrocurcumenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142717575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-(3-Hydroxybutyl)-1-methyl-4-(propan-2-ylidene)bicyclo[4.1.0]heptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30931611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of Dihydrocurcumenone?
A1: Research indicates that Dihydrocurcumenone, a carabrane-type sesquiterpene found in zedoary, exhibits vasorelaxant activity. Specifically, it was found to inhibit the contraction of isolated rat aortic strips induced by a high concentration of potassium ions []. This suggests a potential role for Dihydrocurcumenone in cardiovascular health, although further research is needed to confirm this.
Q2: Does Dihydrocurcumenone have any potential applications in skincare?
A2: While the provided research [] focuses on the vasorelaxant activity of Dihydrocurcumenone, a separate study [] suggests potential applications in skincare. This research highlights the compound's ability to prevent hyaluronic acid degradation and activate fibroblasts, both of which are crucial for maintaining skin elasticity and youthful appearance. These findings suggest that Dihydrocurcumenone could be a promising ingredient in anti-aging skincare products.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















